Cas no 1254332-83-6 (1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE)

1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE 化学的及び物理的性質
名前と識別子
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- 1-(4-bromo-2-nitrophenoxy)propan-2-one
- 1254332-83-6
- AS-40024
- AKOS014766911
- SCHEMBL3800698
- DTXSID401281803
- CS-0357806
- 1-(4-Bromo-2-nitrophenoxy)-2-propanone
- MFCD21235579
- 1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE
-
- MDL: MFCD21235579
- インチ: 1S/C9H8BrNO4/c1-6(12)5-15-9-3-2-7(10)4-8(9)11(13)14/h2-4H,5H2,1H3
- InChIKey: GJIXLAQGZGIHTN-UHFFFAOYSA-N
- ほほえんだ: C(OC1=CC=C(Br)C=C1[N+]([O-])=O)C(=O)C
計算された属性
- せいみつぶんしりょう: 272.964
- どういたいしつりょう: 272.964
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.1A^2
- 疎水性パラメータ計算基準値(XlogP): 2.2
1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B943161-250mg |
1-(4-Bromo-2-nitrophenoxy)propan-2-one |
1254332-83-6 | 95% | 250mg |
¥1,269.90 | 2022-09-02 | |
Fluorochem | 470077-1g |
1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE |
1254332-83-6 | 95.0% | 1g |
£1,128.00 | 2023-04-21 | |
AN HUI ZE SHENG Technology Co., Ltd. | AD000245-0.1g |
1-(4-Bromo-2-nitrophenoxy)propan-2-one |
1254332-83-6 | 95% | 0.1g |
¥460.00 | 2023-04-03 | |
AN HUI ZE SHENG Technology Co., Ltd. | AD000245-1g |
1-(4-Bromo-2-nitrophenoxy)propan-2-one |
1254332-83-6 | 95% | 1g |
¥2100.00 | 2023-04-03 | |
Alichem | A019147935-5g |
1-(4-Bromo-2-nitrophenoxy)propan-2-one |
1254332-83-6 | 95% | 5g |
$1306.20 | 2023-09-03 | |
Chemenu | CM320022-5g |
1-(4-Bromo-2-nitrophenoxy)propan-2-one |
1254332-83-6 | 95% | 5g |
$*** | 2023-03-29 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R156556-250mg |
1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE |
1254332-83-6 | 95% | 250mg |
¥1355 | 2023-09-10 | |
A2B Chem LLC | AI16555-100mg |
1-(4-Bromo-2-nitrophenoxy)propan-2-one |
1254332-83-6 | 95% | 100mg |
$209.00 | 2024-04-20 | |
A2B Chem LLC | AI16555-250mg |
1-(4-Bromo-2-nitrophenoxy)propan-2-one |
1254332-83-6 | 95% | 250mg |
$393.00 | 2024-04-20 | |
1PlusChem | 1P00HIOB-100mg |
1-(4-bromo-2-nitrophenoxy)propan-2-one |
1254332-83-6 | 95% | 100mg |
$204.00 | 2025-02-28 |
1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE 関連文献
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1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONEに関する追加情報
Introduction to 1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE (CAS No. 1254332-83-6) in Modern Chemical Biology
1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE, identified by the chemical identifier CAS No. 1254332-83-6, is a significant compound in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its bromo and nitro substituents on a phenoxyl group linked to a propanone backbone, has garnered attention due to its versatile structural features and potential applications in drug discovery and molecular recognition.
The structural motif of 1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE combines the electron-withdrawing effects of the nitro group and the halogen bond-donating capability of the bromo atom, making it an intriguing candidate for designing novel bioactive molecules. The phenoxypropanone scaffold provides a rigid yet flexible framework, allowing for further derivatization and optimization to target specific biological pathways.
In recent years, there has been growing interest in exploiting the unique properties of halogenated aromatic compounds in medicinal chemistry. The presence of both bromo and nitro groups in 1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE offers multiple sites for chemical modification, enabling the synthesis of libraries of analogs with tailored biological activities. This flexibility has made it a valuable building block in the development of small-molecule probes for studying enzyme mechanisms and cellular processes.
One of the most compelling aspects of 1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE is its potential as a scaffold for kinase inhibitors. Kinases are key enzymes involved in numerous cellular signaling pathways, making them prime targets for therapeutic intervention. The combination of a nitro group, which can participate in hydrogen bonding interactions, and a bromo group, which can engage in halogen bonding with protein surfaces, provides multiple points of interaction for designing highly specific kinase inhibitors.
Recent studies have demonstrated the utility of 1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE in developing inhibitors targeting aberrantly activated kinases in cancer. By leveraging computational chemistry and structure-based drug design, researchers have been able to optimize the compound's binding affinity and selectivity. These efforts have led to the identification of novel lead compounds with promising preclinical activity against various cancer types.
Beyond its applications in oncology, 1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE has shown potential in other therapeutic areas as well. For instance, its ability to modulate bacterial biofilm formation has been explored as a strategy to combat antibiotic-resistant infections. The compound's structural features allow it to disrupt bacterial communication pathways, leading to biofilm dispersal and increased susceptibility to antibiotics.
The synthesis of 1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high purity standards. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the bromo and nitro substituents with high regioselectivity. These methods ensure that the final product meets the stringent requirements for pharmaceutical applications.
In conclusion, 1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE (CAS No. 1254332-83-6) represents a promising compound in chemical biology and drug discovery. Its unique structural features and versatile reactivity make it an excellent candidate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this molecule, its significance in pharmaceutical innovation is expected to grow further.
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